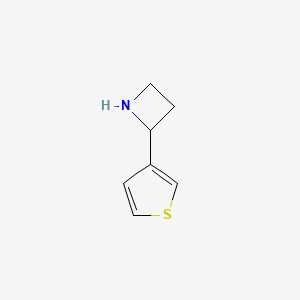

2-(3-Thienyl)azetidine

CAS No.: 777886-72-3

Cat. No.: VC2700891

Molecular Formula: C7H9NS

Molecular Weight: 139.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 777886-72-3 |

|---|---|

| Molecular Formula | C7H9NS |

| Molecular Weight | 139.22 g/mol |

| IUPAC Name | 2-thiophen-3-ylazetidine |

| Standard InChI | InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 |

| Standard InChI Key | FWRARJVSCZHRHW-UHFFFAOYSA-N |

| SMILES | C1CNC1C2=CSC=C2 |

| Canonical SMILES | C1CNC1C2=CSC=C2 |

Introduction

Chemical Identity and Structural Characteristics

2-(3-Thienyl)azetidine, with the CAS number 777886-72-3, is a heterocyclic organic compound belonging to the azetidine family. The molecular structure consists of a four-membered azetidine ring with a thienyl group attached at the 2-position. The compound has a molecular formula of C7H9NS and a molecular weight of 139.22 g/mol. The IUPAC name for this compound is 2-thiophen-3-ylazetidine, indicating that the thiophene ring is connected through its 3-position to the second carbon of the azetidine ring.

The structural representation can be expressed through several chemical notations:

-

InChI: InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2

-

InChIKey: FWRARJVSCZHRHW-UHFFFAOYSA-N

-

SMILES: C1CNC1C2=CSC=C2

-

Canonical SMILES: C1CNC1C2=CSC=C2

The compound's structure features a distinct combination of two heterocyclic systems: an azetidine ring (a four-membered nitrogen-containing cycle) and a thiophene ring (a five-membered sulfur-containing aromatic heterocycle). This unique structural arrangement contributes to the compound's chemical reactivity and potential biological properties.

Table 1: Chemical Identity Parameters of 2-(3-Thienyl)azetidine

| Parameter | Value |

|---|---|

| CAS Number | 777886-72-3 |

| Molecular Formula | C7H9NS |

| Molecular Weight | 139.22 g/mol |

| IUPAC Name | 2-thiophen-3-ylazetidine |

| PubChem Compound ID | 64983168 |

| Physical State | Solid |

| Structure | Azetidine ring with 3-thienyl substitution at position 2 |

Physicochemical Properties

The physicochemical properties of 2-(3-Thienyl)azetidine significantly influence its applications in research and potential pharmaceutical development. The compound exists as a solid at room temperature and possesses characteristics that make it relevant for medicinal chemistry applications. The azetidine ring contributes to conformational rigidity, which can enhance binding specificity to biological targets. This rigid structure can lead to improved selectivity profiles when interacting with receptors or enzymes.

The presence of the thiophene ring imparts specific electronic properties to the molecule. Thiophene is an electron-rich aromatic system due to the presence of the sulfur atom, which contributes two electrons to maintain aromaticity. This electronic characteristic enables potential π-π stacking interactions with aromatic amino acid residues in proteins, which can be crucial for biological activity.

From a drug development perspective, 2-(3-Thienyl)azetidine possesses features that align with Lipinski's Rule of Five for drug-likeness: its low molecular weight (139.22 g/mol) is well below the 500 g/mol threshold, suggesting favorable absorption properties. Additionally, the heterocyclic nature of the compound may contribute to its solubility and membrane permeability profiles, which are essential factors in drug bioavailability.

Biological Activity and Pharmacological Properties

While specific biological activity data for 2-(3-Thienyl)azetidine is limited, research on structurally similar azetidine derivatives provides valuable insights into potential pharmacological properties of this compound.

Antimicrobial Activity

Azetidine-containing compounds have demonstrated significant antimicrobial properties. Research indicates that compounds with structural similarities to 2-(3-Thienyl)azetidine have shown efficacy against a range of bacterial strains. The thienyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial potency .

Densely functionalized azetidines have displayed potent antibacterial activity against Gram-positive bacteria, including Enterococcus faecalis and several strains of Staphylococcus aureus. For example, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine exhibited antimicrobial potency comparable to norfloxacin, a reference antibiotic .

Neuroprotective Effects

Azetidine derivatives with structural similarities to 2-(3-Thienyl)azetidine have shown promise in neuroprotection studies. Some compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect has been attributed to their ability to modulate mitochondrial dynamics and reduce reactive oxygen species production.

| Biological Activity | Potential Mechanism | Target Systems |

|---|---|---|

| Antimicrobial | Bacterial membrane disruption | Gram-positive bacteria (S. aureus, E. faecalis) |

| Anticancer | Apoptosis induction | Various cancer cell lines |

| Neuroprotective | Reduction of oxidative stress | Neuronal cells |

| Anti-inflammatory | Enzyme inhibition | Inflammatory pathways |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(3-Thienyl)azetidine and related compounds provides crucial insights into how structural modifications might affect biological activity.

The position of the thienyl substituent relative to the azetidine ring is a significant factor that influences bioactivity. Research on related compounds suggests that the 3-position of the thiophene ring, as found in 2-(3-Thienyl)azetidine, may confer different electronic properties compared to 2-thienyl analogues. For instance, structural studies on thienyl-containing compounds have shown that the 3-thienyl analog exhibits IC50 values of 10 nM in certain biological assays, comparable to reference compounds .

The substitution pattern on the azetidine ring also plays a critical role in determining biological activity. The presence of the thienyl group at position 2 of the azetidine ring in 2-(3-Thienyl)azetidine creates a unique spatial arrangement that may influence receptor binding and enzyme inhibition profiles. Studies on similar azetidine derivatives indicate that electron-donating groups often enhance antimicrobial activity, while electron-withdrawing groups may reduce effectiveness .

Comparison with Structural Analogues

To better understand the unique properties of 2-(3-Thienyl)azetidine, it is valuable to compare it with structurally related compounds.

Comparison with 2-(2-Thienyl)azetidine

2-(2-Thienyl)azetidine (CAS: 777886-76-7) is an isomer where the thiophene ring is connected through its 2-position rather than the 3-position. Both compounds share the same molecular formula (C7H9NS) and molecular weight (139.22 g/mol) . The difference in connection point affects the electronic distribution and spatial arrangement, potentially leading to different biological activities and chemical reactivities.

Comparison with 3-(2-Thienylmethyl)azetidine

3-(2-Thienylmethyl)azetidine (CAS: 937614-36-3) differs from 2-(3-Thienyl)azetidine in two key aspects: the position of substitution on the azetidine ring (position 3 instead of 2) and the presence of a methylene linker between the azetidine and thiophene rings. This structural difference results in greater conformational flexibility and altered electronic properties, which may influence binding affinity to biological targets.

Comparison with 3-[(5-Chloro-2-thienyl)methyl]azetidine

3-[(5-Chloro-2-thienyl)methyl]azetidine introduces additional structural modifications, including a chlorine substituent on the thiophene ring and a different substitution pattern. The presence of the chlorine atom significantly alters the electronic properties of the thiophene ring, potentially enhancing lipophilicity and affecting interactions with biological targets.

Table 3: Structural Comparison of 2-(3-Thienyl)azetidine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| 2-(3-Thienyl)azetidine | 777886-72-3 | C7H9NS | 139.22 g/mol | Reference compound |

| 2-(2-Thienyl)azetidine | 777886-76-7 | C7H9NS | 139.22 g/mol | Thiophene connected at 2-position instead of 3-position |

| 3-(2-Thienylmethyl)azetidine | 937614-36-3 | C8H11NS | 153.25 g/mol | Substitution at position 3 of azetidine; methylene linker present |

| 3-[(5-Chloro-2-thienyl)methyl]azetidine | - | C8H10ClNS | 187.69 g/mol | Chlorine at position 5 of thiophene; methylene linker; substitution at position 3 of azetidine |

Research Applications and Future Directions

The unique structural and electronic properties of 2-(3-Thienyl)azetidine position it as a compound of interest in several research domains.

Medicinal Chemistry Applications

In medicinal chemistry, 2-(3-Thienyl)azetidine represents a potentially valuable scaffold for drug development. The conformational constraints imposed by the azetidine ring, combined with the electronic properties of the thienyl group, create opportunities for developing compounds with high specificity for biological targets.

Research on similar azetidine derivatives continues to explore their potential as therapeutic agents, particularly in areas where conformational constraint and specific electronic properties are beneficial. Future research might focus on developing derivatives of 2-(3-Thienyl)azetidine with enhanced pharmacological profiles for specific therapeutic applications.

Chemical Biology Tools

The distinct structural features of 2-(3-Thienyl)azetidine make it a candidate for use in chemical biology as a building block for probe development. Compounds containing the azetidine-thienyl scaffold could be utilized in structure-activity relationship studies and as molecular probes for investigating biological processes .

Synthetic Chemistry Innovations

From a synthetic chemistry perspective, developing efficient methods for synthesizing 2-(3-Thienyl)azetidine and its derivatives presents an opportunity for innovation. Novel synthetic approaches, particularly those employing catalytic methods or green chemistry principles, would contribute to the broader field of heterocyclic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume